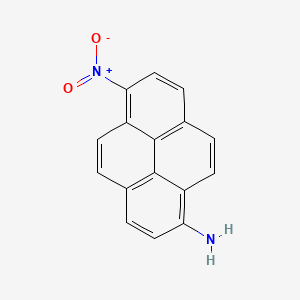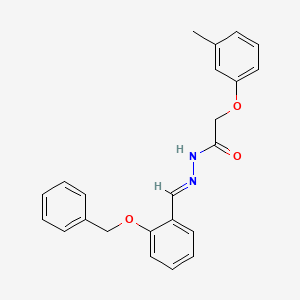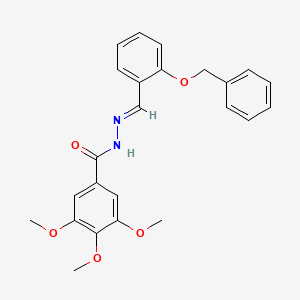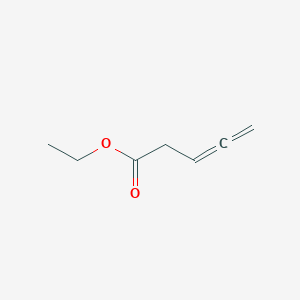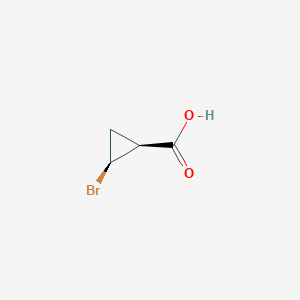
(1S,2S)-2-Bromocyclopropane-1-carboxylic acid
Overview
Description
“(1S,2S)-2-Bromocyclopropane-1-carboxylic acid” is a chiral compound. Chirality is a property of a molecule that is non-superposable on its mirror image . This means the molecule exists in two forms which are mirror images of each other, known as enantiomers .
Molecular Structure Analysis
The molecular structure of “(1S,2S)-2-Bromocyclopropane-1-carboxylic acid” can be predicted based on its name. It likely contains a cyclopropane ring, which is a three-membered carbon ring, with a bromine atom and a carboxylic acid group attached to different carbon atoms of the ring . The (1S,2S) notation indicates the configuration of these groups around the ring .Chemical Reactions Analysis
Carboxylic acid derivatives, such as “(1S,2S)-2-Bromocyclopropane-1-carboxylic acid”, can undergo a variety of reactions. One of the most common is nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon and replaces the leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1S,2S)-2-Bromocyclopropane-1-carboxylic acid” would depend on its molecular structure. As a carboxylic acid, it would likely exhibit properties such as the ability to form hydrogen bonds, acidity, and solubility in polar solvents .Safety and Hazards
Future Directions
The future directions for research on “(1S,2S)-2-Bromocyclopropane-1-carboxylic acid” could involve exploring its potential applications in various fields, such as pharmaceuticals, materials science, or chemical synthesis . Further studies could also focus on developing more efficient methods for its synthesis .
properties
IUPAC Name |
(1S,2S)-2-bromocyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKVGTCMSVLBCD-GBXIJSLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50784025 | |
| Record name | (1S,2S)-2-Bromocyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50784025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-Bromocyclopropane-1-carboxylic acid | |
CAS RN |
31191-77-2 | |
| Record name | (1S,2S)-2-Bromocyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50784025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine Hydrobromide](/img/structure/B1654974.png)




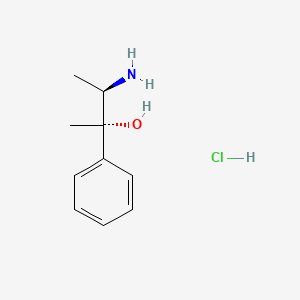
![(1E)-1-[(4-bromophenyl)methylene]indene](/img/structure/B1654985.png)
